5-butyl-1-(2,3-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
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Overview
Description
5-butyl-1-(2,3-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is an organic compound belonging to the class of pyrazolo[3,4-d]pyrimidines These compounds are known for their aromatic heterocyclic structure, which consists of a pyrazole ring fused to a pyrimidine ring
Mechanism of Action
Target of Action
The primary target of 5-Butyl-1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition is an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity .
Biochemical Pathways
By inhibiting CDK2, the compound affects the cell cycle, particularly the transition from the G1 phase to the S phase . This results in the arrest of cell cycle progression, which can lead to apoptosis, especially in rapidly dividing cells like cancer cells .
Pharmacokinetics
The compound’s potent inhibitory activity against cdk2 suggests it has sufficient bioavailability to exert its effects .
Result of Action
The compound has shown significant antitumor activity against various cell lines . It has been found to inhibit the growth of these cells, with IC50 values ranging from 45 to 97 nM for MCF-7 and HCT-116 cell lines, respectively .
Biochemical Analysis
Biochemical Properties
5-Butyl-1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one has been found to interact with various enzymes and proteins in biochemical reactions . For instance, it has been identified as a novel inhibitor of CDK2, a cyclin-dependent kinase . CDK2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis .
Cellular Effects
In cellular processes, 5-Butyl-1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one has demonstrated significant effects on various types of cells . It has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 . It exerts its influence on cell function by altering cell cycle progression and inducing apoptosis within cells .
Molecular Mechanism
At the molecular level, 5-Butyl-1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one exerts its effects through binding interactions with biomolecules and changes in gene expression . As a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin and ATP, thereby inhibiting its activity .
Temporal Effects in Laboratory Settings
It has been observed that most of the compounds showed significant inhibitory activity with IC50 values ranging from 0.057 ± 0.003–3.646 ± 0.203 μM .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-butyl-1-(2,3-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-amino-1H-pyrazole-4-carbonitrile with 2,3-dimethylbenzaldehyde in the presence of a base, followed by cyclization to form the desired pyrazolo[3,4-d]pyrimidine scaffold . The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-butyl-1-(2,3-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazolo[3,4-d]pyrimidines with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases involved in cell signaling pathways.
Medicine: Explored for its anticancer properties, showing cytotoxic activity against various cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- 1-tert-Butyl-3-(2,5-dimethylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 3-(4-Amino-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol
- 1-(3,4-Dimethylphenyl)-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one
Uniqueness
5-butyl-1-(2,3-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butyl group and the 2,3-dimethylphenyl moiety enhances its lipophilicity and potential for interactions with hydrophobic pockets in target proteins.
Properties
IUPAC Name |
5-butyl-1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-4-5-9-20-11-18-16-14(17(20)22)10-19-21(16)15-8-6-7-12(2)13(15)3/h6-8,10-11H,4-5,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWIYQWPVYUZYGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=NC2=C(C1=O)C=NN2C3=CC=CC(=C3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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